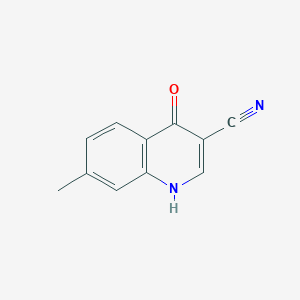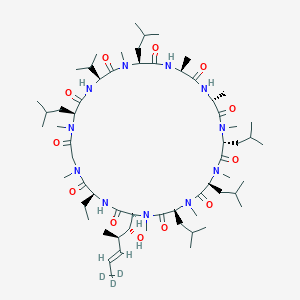
Cyclosporine A-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclosporine A-D3 is a derivative of cyclosporine A, a cyclic undecapeptide known for its potent immunosuppressive properties. This compound is often used in scientific research to study the pharmacokinetics and metabolism of cyclosporine A due to its deuterium-labeled structure, which allows for precise tracking in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine A-D3 involves the incorporation of deuterium atoms into the cyclosporine A molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps involve the formation of the cyclic peptide structure and the selective introduction of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using the fungus Tolypocladium inflatum. The fermentation broth is then subjected to extraction and purification processes to isolate cyclosporine A, which is subsequently modified to introduce deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions: Cyclosporine A-D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur at specific positions on the cyclic peptide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Cyclosporine A-D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical properties and reactivity of cyclosporine A.
Biology: Employed in studies of cellular uptake, distribution, and metabolism of cyclosporine A.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cyclosporine A.
Industry: Applied in the development of new formulations and delivery systems for cyclosporine A
Mecanismo De Acción
Cyclosporine A-D3 exerts its effects by inhibiting the activity of calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines. The primary molecular targets are T-lymphocytes, and the pathway involves the formation of a complex with cyclophilin, which then binds to and inhibits calcineurin .
Comparación Con Compuestos Similares
Tacrolimus: Another calcineurin inhibitor with a similar mechanism of action but different chemical structure.
Sirolimus: An mTOR inhibitor with immunosuppressive properties but distinct from calcineurin inhibitors.
Everolimus: A derivative of sirolimus with similar immunosuppressive effects
Uniqueness: Cyclosporine A-D3 is unique due to its deuterium-labeled structure, which allows for precise tracking and study in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not easily obtainable with non-labeled compounds .
Propiedades
Fórmula molecular |
C62H111N11O12 |
|---|---|
Peso molecular |
1205.6 g/mol |
Nombre IUPAC |
(3S,6S,9R,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-33-[(E,1R,2R)-5,5,5-trideuterio-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-49(74)68(19)44(28-34(3)4)55(78)66-50(39(13)14)62(85)69(20)45(29-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(30-36(7)8)59(82)71(22)47(31-37(9)10)60(83)72(23)48(32-38(11)12)61(84)73(51)24/h25,27,34-48,50-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46-,47+,48+,50+,51+,52-/m1/s1/i1D3 |
Clave InChI |
DDPJWUQJQMKQIF-YAXNHWTCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C=C/[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C=CC)O)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


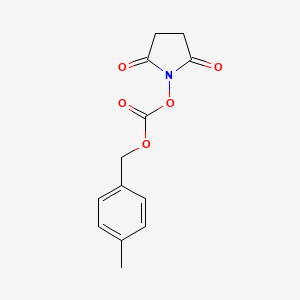
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
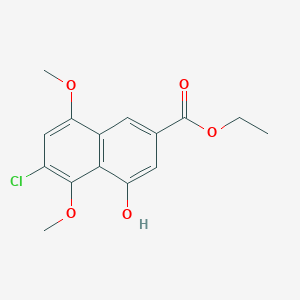
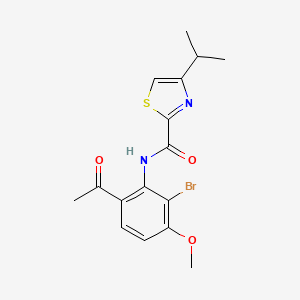
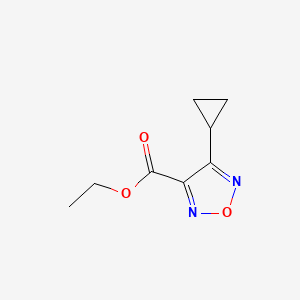
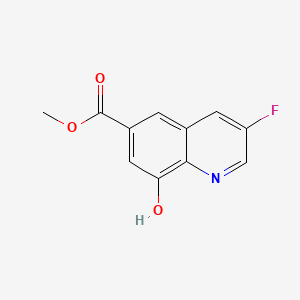
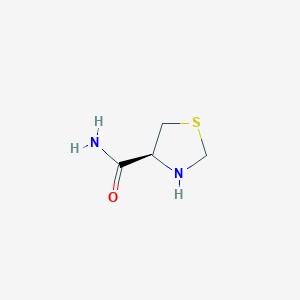
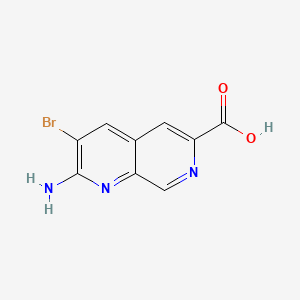
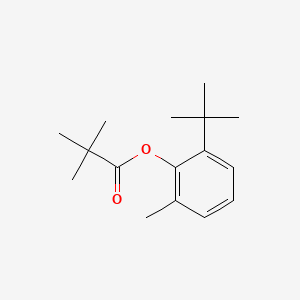
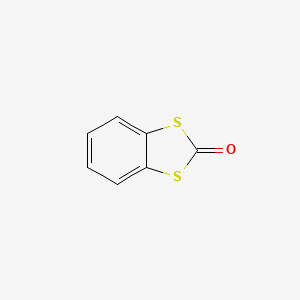
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
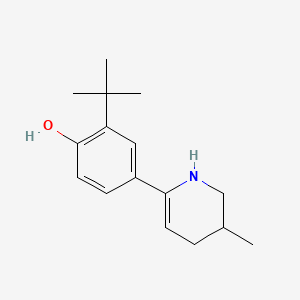
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
